molecular formula C16H20N4O4S B2360357 4-[4-(benzenesulfonyl)piperazin-1-yl]-2,6-dimethoxypyrimidine CAS No. 1021039-41-7

4-[4-(benzenesulfonyl)piperazin-1-yl]-2,6-dimethoxypyrimidine

Cat. No.: B2360357
CAS No.: 1021039-41-7
M. Wt: 364.42
InChI Key: GLJNOQKFGJLMGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Benzenesulfonyl)piperazin-1-yl]-2,6-dimethoxypyrimidine is a pyrimidine derivative featuring a 2,6-dimethoxy-substituted pyrimidine core linked to a benzenesulfonyl-piperazine moiety. The compound’s structure combines electron-donating methoxy groups with the sulfonamide functionality, a common pharmacophore in medicinal chemistry. This molecule is synthesized via nucleophilic substitution reactions, where the benzenesulfonyl-piperazine group replaces reactive groups (e.g., amino or halogen) on the pyrimidine ring .

Pyrimidine derivatives are widely explored for their antimicrobial, antiviral, and anticancer properties. The 2,6-dimethoxy configuration enhances steric stability and modulates electronic interactions with biological targets, while the benzenesulfonyl-piperazine group contributes to solubility and receptor-binding affinity .

Properties

IUPAC Name

4-[4-(benzenesulfonyl)piperazin-1-yl]-2,6-dimethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-23-15-12-14(17-16(18-15)24-2)19-8-10-20(11-9-19)25(21,22)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJNOQKFGJLMGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Reaction Optimization

The foundational step involves synthesizing 4-amino-2,6-dimethoxypyrimidine through a cyclization-methylation sequence. Patent CN111039876A details an improved method using cyanoacetate and urea as starting materials:

Reaction Scheme

  • Cyclization : Methyl cyanoacetate reacts with urea in methanolic sodium methoxide at 65–80°C for 3–4 hours, yielding 4-amino-2,6(1H,3H)-pyrimidinedione.
  • Methylation : The intermediate undergoes O-methylation with dimethyl sulfate in toluene at 60–80°C for 8–10 hours, facilitated by tetrabutylammonium bromide as a phase-transfer catalyst.

Key Parameters

Parameter Cyclization Methylation
Temperature 65–80°C 60–80°C
Time 3–4 hours 8–10 hours
Catalyst Sodium methoxide Tetrabutylammonium bromide
Yield 96.9% 89–92%

This method eliminates phosphorus oxychloride usage, addressing environmental concerns associated with traditional chlorination-ammoniation routes.

Functionalization with Piperazine

Amination and Chlorination Strategies

The 4-amino group in 2,6-dimethoxypyrimidine is replaced with piperazine through a two-stage process:

  • Chlorination : Conversion of the amino group to a chloro substituent using phosphorus oxychloride (POCl₃) at 110–120°C for 6–8 hours.
  • Nucleophilic Substitution : Reaction of 4-chloro-2,6-dimethoxypyrimidine with piperazine in anhydrous dimethylformamide (DMF) at 80–90°C for 12–15 hours, using potassium carbonate as a base.

Reaction Conditions

  • Molar Ratio : 1:1.2 (pyrimidine:piperazine)
  • Yield : 78–83%
  • Byproducts : <5% bis-piperazinyl derivatives

Sulfonylation of Piperazine

Selective Benzenesulfonylation

The final step introduces the benzenesulfonyl group to the secondary amine of piperazine:

Procedure

  • Dissolve 4-piperazin-1-yl-2,6-dimethoxypyrimidine in dichloromethane (DCM).
  • Add benzenesulfonyl chloride (1.1 equivalents) dropwise at 0–5°C.
  • Stir for 4–6 hours at room temperature with triethylamine (2.5 equivalents) as a base.

Optimization Data

Parameter Optimal Value
Temperature 0–25°C
Reaction Time 4–6 hours
Solvent Dichloromethane
Yield 85–88%

Alternative Synthetic Routes

One-Pot Sequential Functionalization

A streamlined approach combines chlorination and piperazine substitution in a single reactor:

  • Treat 4-amino-2,6-dimethoxypyrimidine with POCl₃ and catalytic N,N-dimethylaniline.
  • Without isolation, add piperazine and DMF, heating to 90°C for 14 hours.
  • Proceed directly to sulfonylation.

Advantages

  • Total yield: 62–67%
  • Reduced purification steps

Industrial-Scale Considerations

Waste Management and Cost Analysis

The CN111039876A process demonstrates scalability with:

  • Phosphorus Waste Reduction : 92% decrease vs. traditional methods
  • Solvent Recovery : 85–90% toluene recycled
  • Production Cost : $12.50/kg (vs. $18.40/kg for chlorination-ammoniation)

Challenges and Mitigation Strategies

Regioselectivity in Sulfonylation

The piperazine moiety presents two reactive sites. Selective sulfonylation at the 4-position is achieved through:

  • Steric Control : Bulkier bases (e.g., diisopropylethylamine) favor N-4 substitution
  • Temperature Modulation : Slow addition at 0°C suppresses bis-sulfonylation

Chemical Reactions Analysis

Types of Reactions

4-[4-(benzenesulfonyl)piperazin-1-yl]-2,6-dimethoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Phenylsulfonyl chloride in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[4-(benzenesulfonyl)piperazin-1-yl]-2,6-dimethoxypyrimidine involves its interaction with specific molecular targets. For example, it may act as an acetylcholinesterase inhibitor, where it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4-[4-(benzenesulfonyl)piperazin-1-yl]-2,6-dimethoxypyrimidine, a comparative analysis with structurally analogous compounds is provided below.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) CAS Number Biological/Pharmacological Notes References
This compound Benzenesulfonyl, 2,6-dimethoxy 402.42 Not specified Enhanced solubility; sulfonamide-based activity
4-[4-(2-Fluorobenzenesulfonyl)piperazin-1-yl]-2,6-dimethoxypyrimidine 2-Fluorobenzenesulfonyl, 2,6-dimethoxy 382.41 1021073-74-4 Fluorine increases lipophilicity and bioavailability
2,2'-(Piperazine-1,4-diyl)dipyrimidine (Imp. G) Pyrimidin-2-yl, no sulfonyl/methoxy groups 236.27 84746-24-7 Reduced solubility; potential kinase inhibition
4-{4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butyl}-4-azatricyclo[5.2.1.0²,⁶]deca-2,5-diene-3,5-diol Tricyclic core, pyrimidinyl-piperazine 424.47 37462-92-3 Bulky structure; altered metabolic pathways

Key Insights

Electronic and Steric Effects :

  • The 2,6-dimethoxy groups in the target compound stabilize the pyrimidine ring via electron donation, contrasting with Imp. G (Table 1), which lacks methoxy groups and exhibits reduced solubility .
  • Substitution of the benzenesulfonyl group with 2-fluorobenzenesulfonyl (CAS 1021073-74-4) introduces electronegativity, enhancing membrane permeability and target affinity .

Pharmacokinetic Behavior :

  • The tricyclic metabolite (CAS 37462-92-3) demonstrates how structural bulkiness (e.g., azatricyclo core) prolongs metabolic clearance compared to the simpler pyrimidine derivatives .

Synthetic Challenges: Compounds with free amino groups (e.g., 4-amino-2,6-dimethoxypyrimidine, a precursor to the target compound) exhibit reduced reactivity due to hydrogen bonding between NH₂ and pyrimidine nitrogens . This is mitigated in the target compound by replacing NH₂ with the benzenesulfonyl-piperazine group .

Biological Activity

The compound 4-[4-(benzenesulfonyl)piperazin-1-yl]-2,6-dimethoxypyrimidine has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of targeting various enzymes and receptors. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a pyrimidine ring substituted with two methoxy groups and a piperazine moiety linked to a benzenesulfonyl group. This unique structure contributes to its interaction with biological targets.

  • Molecular Formula : C15H20N4O3S
  • Molecular Weight : 336.41 g/mol

Research indicates that compounds similar to this compound may act as inhibitors of various enzymes, including tyrosinase and glutathione reductase . These enzymes are crucial in pathways related to melanin synthesis and oxidative stress response, respectively.

Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanin production. Inhibitors of this enzyme are sought after for cosmetic applications to reduce hyperpigmentation. Studies have shown that derivatives of piperazine exhibit significant inhibitory activity against tyrosinase:

CompoundIC50 (µM)Reference
This compoundTBD
4-(4-fluorobenzyl)piperazine derivatives0.18

The competitive inhibition mechanism suggests that these compounds occupy the active site of tyrosinase, preventing substrate binding.

Antileishmanial Activity

Another area of interest is the antileishmanial activity exhibited by similar pyrimidine derivatives. For instance, studies on antimony(III) complexes with dimethoxypyrimidines have shown promising results against Leishmania tropica:

CompoundActivityReference
Antimony(III) complex with dimethoxypyrimidineEffective against Leishmania tropica

Case Studies

  • Inhibition Studies on Tyrosinase :
    • A series of experiments were conducted to evaluate the inhibitory effects of various piperazine derivatives on tyrosinase activity. The study utilized B16F10 melanoma cells to assess cytotoxicity alongside enzyme inhibition.
    • Results indicated that certain derivatives exhibited potent inhibition without cytotoxic effects, making them suitable candidates for further development in dermatological applications.
  • Glutathione Reductase Inhibition :
    • Compounds structurally related to this compound were tested for their ability to inhibit glutathione reductase.
    • In vitro assays demonstrated significant inhibition, suggesting potential applications in managing oxidative stress-related disorders.

Q & A

Q. What synthetic routes are recommended for preparing 4-[4-(benzenesulfonyl)piperazin-1-yl]-2,6-dimethoxypyrimidine?

Methodological Answer: The synthesis typically involves coupling a piperazine derivative with a substituted pyrimidine. Key steps include:

Sulfonylation of Piperazine : Reacting piperazine with benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

Pyrimidine Functionalization : Introducing methoxy groups at the 2,6-positions via nucleophilic substitution using methoxide ions.

Coupling Reaction : Linking the sulfonylated piperazine to the dimethoxypyrimidine core using a coupling agent like EDCI or DCC.
Validation: Monitor reaction progress via TLC or HPLC, referencing impurity profiling methods from analogous piperazine-pyrimidine systems .

Q. How can researchers confirm the purity and structural identity of this compound?

Methodological Answer:

  • Melting Point Analysis : Compare observed melting points with literature values (e.g., 187–190°C for structurally related sulfonamide derivatives ).
  • Spectroscopic Techniques :
    • NMR : Confirm methoxy (-OCH₃) peaks at δ ~3.8 ppm and aromatic protons in the benzenesulfonyl group (δ 7.5–8.0 ppm).
    • Mass Spectrometry : Verify molecular ion [M+H]⁺ at m/z 417.4 (calculated for C₁₇H₂₁N₄O₅S).
  • HPLC Purity : Use a C18 column with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water + 0.1% TFA) .

Advanced Questions

Q. How can researchers optimize low yields during the sulfonylation step?

Methodological Answer: Low yields may arise from incomplete sulfonylation or side reactions. Strategies include:

  • Solvent Optimization : Switch from dichloromethane to DMF to enhance solubility of intermediates .
  • Temperature Control : Maintain 0–5°C to suppress competing hydrolysis of benzenesulfonyl chloride.
  • Catalytic Additives : Use DMAP to accelerate sulfonylation kinetics.
    Data Validation: Track reaction intermediates via LC-MS and compare retention times with reference standards (e.g., MM0464.12 in ).

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?

Methodological Answer: Unexpected splitting may indicate conformational flexibility or impurities. Steps to address:

Dynamic NMR (DNMR) : Perform variable-temperature NMR to detect rotational barriers in the piperazine ring .

X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., as done for 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl] derivatives ).

Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., unreacted starting materials or sulfonic acid derivatives) .

Q. How can impurity profiles be systematically characterized for this compound?

Methodological Answer: Adopt a tiered approach:

Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions. Monitor degradation products via HPLC (e.g., methods used for MM0421.02 in ).

Synthesis of Reference Impurities : Prepare suspected impurities (e.g., des-methoxy analogs) and compare retention times.

Quantitative Analysis : Use calibration curves for impurities (e.g., 0.1–5% w/w) with UV detection.

Methodological Notes

  • Advanced Synthesis : For scale-up, consider microwave-assisted synthesis to reduce reaction times and improve yield.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.